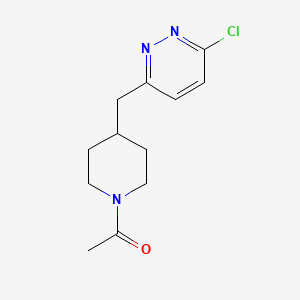

1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone

Descripción general

Descripción

1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of heterocyclic compounds It features a piperidine ring substituted with a chloropyridazine moiety and an ethanone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone typically involves the reaction of 6-chloropyridazine with piperidine derivatives under controlled conditions. The process may include steps such as:

Nucleophilic Substitution: The chloropyridazine undergoes nucleophilic substitution with a piperidine derivative.

Acylation: The resulting intermediate is then acylated to introduce the ethanone group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution at the Ethanone Group

The acetyl group undergoes nucleophilic substitution with amines or hydrazines to form amides or hydrazones, respectively.

Example :

Reaction with hydrazine hydrate under microwave irradiation (150°C, 1 hour) yields hydrazone intermediates used in pyrazolo[3,4-d]pyrimidine synthesis .

Reduction of the Ethanone Group

The ketone is reducible to a secondary alcohol under mild conditions.

Oxidation of the Piperidine Ring

The tertiary amine in the piperidine ring oxidizes to an N-oxide.

Nucleophilic Aromatic Substitution at Chloropyridazine

The chlorine atom on the pyridazine ring is susceptible to substitution with nucleophiles.

Palladium-Catalyzed Coupling Reactions

The chloropyridazine participates in cross-coupling reactions.

Example :

Coupling with 4-methylphenylboronic acid under Suzuki conditions generates biaryl products used in kinase inhibitor development .

Comparative Reactivity Insights

The compound’s reactivity differs from analogs due to steric and electronic effects:

| Structural Feature | Impact on Reactivity |

|---|---|

| Ethanone Group | Enhances electrophilicity at the carbonyl carbon, favoring nucleophilic substitutions. |

| Chloropyridazine Moiety | Electron-withdrawing effect activates the ring for nucleophilic substitution at C6. |

| Piperidine Methyl Group | Steric hindrance slightly slows N-oxidation compared to unsubstituted piperidines. |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it a candidate for drug development.

Antagonistic Activity

Research indicates that compounds containing piperidine and pyridazine moieties exhibit significant biological activity. The presence of the chloropyridazine group may enhance the compound's ability to act as a ligand for certain receptors, potentially leading to applications in treating conditions such as:

- Neurodegenerative Diseases : Compounds similar to this have shown promise in modulating neurotransmitter systems, which could be beneficial in diseases like Alzheimer's and Parkinson's.

- Cardiovascular Disorders : The compound may serve as a reversible antagonist for P2Y12 receptors, which are involved in platelet aggregation and thrombus formation. This makes it a candidate for developing antiplatelet therapies .

Case Studies

Several studies have investigated the pharmacological effects of related compounds, providing insight into the potential applications of this compound.

Study on P2Y12 Antagonists

A high-throughput screening (HTS) campaign aimed at identifying novel reversible P2Y12 antagonists highlighted the relevance of pyridazine derivatives. The findings suggest that structurally similar compounds can effectively inhibit platelet activation, presenting a pathway for developing new antithrombotic agents .

Neuropharmacological Research

Research into piperidine derivatives has revealed their potential in modulating dopaminergic and serotonergic systems. These findings could lead to new treatments for mood disorders and schizophrenia. The structural features of this compound may contribute to similar effects .

Mecanismo De Acción

The mechanism of action of 1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1-(6-Chloropyridazin-3-yl)piperidin-4-ol: A related compound with a hydroxyl group instead of an ethanone group.

1-(3-Aminopropyl)-4-methylpiperazine: Another piperidine derivative with different substituents.

Uniqueness

1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone is unique due to its specific combination of a chloropyridazine moiety and an ethanone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Actividad Biológica

Overview

1-(4-((6-Chloropyridazin-3-yl)methyl)piperidin-1-yl)ethanone is a heterocyclic compound characterized by its unique structure, which includes a piperidine ring and a chloropyridazine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antitumor, antibacterial, and antifungal properties.

Synthesis

The synthesis of this compound typically involves the reaction of 6-chloropyridazine with piperidine derivatives. The process includes nucleophilic substitution and subsequent acylation to introduce the ethanone group, which is crucial for its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate biological pathways, influencing various cellular processes. The exact targets and pathways are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to cell proliferation and survival .

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal properties. Studies have demonstrated that it possesses activity against several bacterial strains and fungal species, making it a candidate for further development as an antimicrobial agent .

Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antitumor efficacy against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential for further development as anticancer agents .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound. It was tested against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that it displayed a broad spectrum of activity, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Data Tables

| Biological Activity | IC50/MIC Values | Target Organisms |

|---|---|---|

| Antitumor | Low micromolar | Various cancer cell lines |

| Antibacterial | < 50 µg/mL | Staphylococcus aureus, E. coli |

| Antifungal | < 25 µg/mL | Candida albicans |

Propiedades

IUPAC Name |

1-[4-[(6-chloropyridazin-3-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-9(17)16-6-4-10(5-7-16)8-11-2-3-12(13)15-14-11/h2-3,10H,4-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJZYYLVEPBYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)CC2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.